(2E)-1-(Phenylsulfonyl)acetone oxime
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Description
2E)-1-(Phenylsulfonyl)acetone oxime, or PSAO, is an organic compound consisting of a phenylsulfonylacetone oxime group. PSAO has a wide range of uses in scientific research and is a valuable tool for laboratory experiments. It is used in a variety of applications, such as synthesis, biochemistry, and physiology.
Scientific research applications
Synthesis and Characterization
- Synthesis and Molecular Docking Studies: A derivative of acetone oxime was synthesized and characterized, demonstrating potential applications in studying interactions with cholinesterase enzymes, which are important for understanding neurodegenerative diseases (Korkmaz, Rhyman, & Ramasami, 2022).
Environmental and Biological Applications
- Phytoremediation: Research on a similar derivative, Acetone O-(4-chlorophenylsulfonyl) oxime, revealed its significant potential in phytoremediation studies, highlighting its ability to enable maize plants to continue almost normal metabolic activities under copper stress, suggesting a novel approach to managing heavy metal contamination in soils (Yetişsin & Kardeş, 2021).
Chemical Properties and Reactions
- Conformational Analysis: A study conducted on the conformational equilibrium of 2‐methylcyclohexanone oxime derivatives, including (2E)-derivatives, using NMR and theoretical investigation methods, provides insights into the chemical behavior and properties of such compounds in various solvents, which is crucial for designing and understanding chemical reactions and materials (Ribeiro & Abraham, 2002).
Electrophilic Amination and Organic Synthesis
- Amination of Organometallic Reagents: Kinetic studies on the amination of phenylmagnesium bromides and phenylzinc chlorides with acetone O-sulfonyloximes reveal insights into the mechanisms of electrophilic amino transfer reactions, important for developing new synthetic methodologies in organic chemistry (Erdik & Ömür, 2005).
High-Voltage Electrolyte Additives
- Improving Lithium-Ion Batteries: (Phenylsulfonyl)acetonitrile, a related compound, was explored as a high-voltage electrolyte additive for lithium-ion batteries, showing the potential to form a solid electrolyte interface on the cathode, which significantly improves battery performance (Deng et al., 2019).
properties
IUPAC Name |
(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYBKVSGPOVTM-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Phenylsulfonyl)acetone oxime |
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